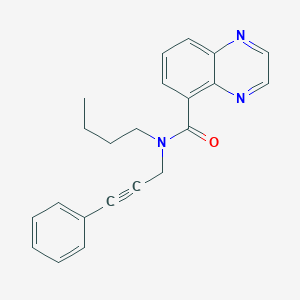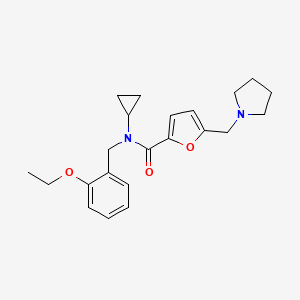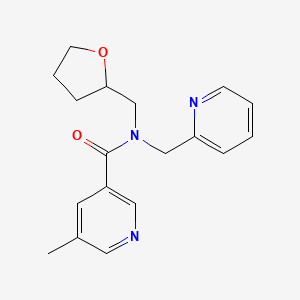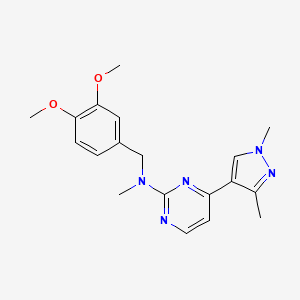amino]butan-1-ol](/img/structure/B5903290.png)
2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potential drug candidate that has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol is not fully understood. However, studies have shown that it may act by inhibiting the growth of cancer cells, inhibiting the activity of enzymes involved in the synthesis of fungal cell walls, and inhibiting the activity of bacterial enzymes involved in the synthesis of bacterial cell walls.
Biochemical and Physiological Effects:
Studies have shown that 2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol may have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of 2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol. One direction is to study its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in experiments.
Conclusion:
2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, fungal and bacterial infections, and neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and optimize its use in experiments.
Méthodes De Synthèse
The synthesis of 2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol involves a series of chemical reactions. The first step involves the reaction of 4-fluorobenzyl chloride with 2-amino-4-methylpyrazole in the presence of a base to form 4-fluorobenzyl-2-(4-methyl-1H-pyrazol-1-yl)ethylamine. The second step involves the reaction of the product obtained in the first step with allyl bromide in the presence of a base to form 2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol.
Applications De Recherche Scientifique
2-[[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl](4-fluorobenzyl)amino]butan-1-ol has been studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl-[(5-methyl-1-prop-2-enylpyrazol-4-yl)methyl]amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O/c1-4-10-23-15(3)17(11-21-23)13-22(19(5-2)14-24)12-16-6-8-18(20)9-7-16/h4,6-9,11,19,24H,1,5,10,12-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBZLXDWTNEGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=C(C=C1)F)CC2=C(N(N=C2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-N-(2-methoxybenzyl)cyclopropanamine](/img/structure/B5903226.png)
![4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5903244.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(5-methyl-2H-tetrazol-2-yl)adamantan-1-amine](/img/structure/B5903254.png)

amino]butan-1-ol](/img/structure/B5903276.png)

![N-cyclopentyl-4-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-oxobutanamide](/img/structure/B5903296.png)
![4-[(1-isopropyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5903299.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[3-(methylthio)benzyl]urea trifluoroacetate](/img/structure/B5903300.png)
![methyl (2R)-2-{[4-(4-methoxyphenoxy)benzoyl]amino}propanoate](/img/structure/B5903308.png)

![5-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5903319.png)
